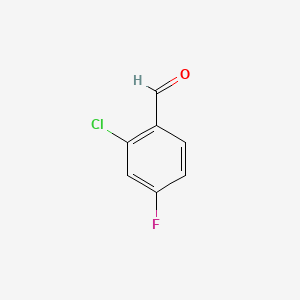

2-Chloro-4-fluorobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQWNQKESAHDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233105 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84194-36-5 | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84194-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084194365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 2-Chloro-4-fluorobenzaldehyde?

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-4-fluorobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic aldehyde that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the ortho-chloro and para-fluoro substituents, impart enhanced reactivity and selectivity, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, and established protocols for its application, with a focus on its role in the development of pharmaceuticals.

Core Chemical Identity and Physicochemical Properties

This compound, with CAS number 84194-36-5, is a disubstituted benzaldehyde derivative.[1][2][3][4] The strategic placement of a chlorine atom at the C2 position and a fluorine atom at the C4 position relative to the aldehyde group dictates its chemical behavior.

References

Molecular structure and weight of 2-Chloro-4-fluorobenzaldehyde.

An In-Depth Technical Guide to 2-Chloro-4-fluorobenzaldehyde: Molecular Structure, Properties, and Applications

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, this compound. It delves into its molecular characteristics, physicochemical properties, synthesis, reactivity, and critical applications, with a focus on providing actionable insights for laboratory and industrial settings.

Introduction and Strategic Importance

This compound is a halogenated aromatic aldehyde that has emerged as a pivotal building block in modern organic synthesis.[1] Its strategic importance lies in the unique electronic properties conferred by its substituents: an electron-withdrawing aldehyde group, a moderately deactivating chloro group, and a strongly electronegative fluoro group. This specific arrangement on the benzene ring creates a molecule with tailored reactivity, making it an invaluable precursor for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Researchers leverage its distinct reactivity to construct novel therapeutic agents, including anti-inflammatory and anti-cancer drugs.[1] This document provides an in-depth analysis of its core attributes to support and guide its effective application.

Molecular Structure and Physicochemical Profile

The structural and physical properties of this compound are fundamental to its role in chemical synthesis. The molecule consists of a benzene ring substituted with a formyl group (CHO) at position 1, a chlorine atom at position 2, and a fluorine atom at position 4.

Caption: Molecular Structure of this compound.

The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 84194-36-5 | [1][3][5][6] |

| Molecular Formula | C₇H₄ClFO | [1][3][5][6] |

| Molecular Weight | 158.56 g/mol | [1][4][5][6] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 60-63 °C | [1] |

| Boiling Point | 118-120 °C / 50 mmHg | [1] |

| SMILES | C1=C(C(=CC=C1F)C=O)Cl | [5] |

| InChI Key | KMQWNQKESAHDKD-UHFFFAOYSA-N | [3][4] |

Analytical Characterization and Spectroscopic Profile

Confirmation of the identity and purity of this compound is critical. Standard analytical techniques provide a definitive structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is expected to show a characteristic aldehyde proton signal (singlet) between δ 9.5-10.5 ppm. The aromatic region will display complex multiplets corresponding to the three protons on the benzene ring, with coupling patterns influenced by both the chlorine and fluorine atoms.[7]

-

¹³C NMR : The carbonyl carbon of the aldehyde group typically appears around δ 185-195 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached halogens.[4]

-

¹⁹F NMR : A single resonance is expected, confirming the presence of the fluorine atom.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. C-H stretching from the aromatic ring and aldehyde, as well as C-Cl and C-F stretching vibrations, will also be present.[3][9]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.[3][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound [webbook.nist.gov]

A Technical Guide to 2-Chloro-4-fluorobenzaldehyde: Properties, Synthesis, and Applications for Research Professionals

Introduction

2-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its chemical architecture, featuring a reactive aldehyde group ortho to a chlorine atom and para to a fluorine atom, imparts a unique reactivity profile that is highly valued by researchers in medicinal chemistry, materials science, and synthetic chemistry. The electron-withdrawing nature of the halogen substituents and the aldehyde group activates the benzene ring, making the compound a versatile precursor for various chemical transformations.

This guide provides an in-depth technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will explore its fundamental chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, its key applications, and essential safety protocols.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to reproducible scientific research. This compound is cataloged across major chemical databases with the following identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 84194-36-5[1][2][3][4][5] |

| Molecular Formula | C₇H₄ClFO[1][2][3] |

| Molecular Weight | 158.56 g/mol [1][2] |

| InChI Key | KMQWNQKESAHDKD-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC(=C(C=C1F)C=O)Cl[3] |

Synonyms: The compound is also known by several other names in commercial and historical literature, including:

Physicochemical Properties

Understanding the physical properties of a reagent is critical for designing experiments, particularly concerning reaction conditions, solvent selection, and purification methods.

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 60-63 °C | [2][5] |

| Boiling Point | 118-120 °C at 50 mmHg | [2] |

| Assay | ≥97% | [2][3] |

Synthesis and Mechanism

The industrial and laboratory-scale synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction. This method is preferred for its efficiency and selectivity.

Synthetic Strategy: The Halex Reaction

The synthesis starts from the more readily available and economical precursor, 2,4-dichlorobenzaldehyde. The core of the reaction involves selectively replacing the chlorine atom at the C4 position with a fluorine atom.

Causality of Selectivity: The reaction's selectivity is governed by electronic effects. The benzene ring is "activated" towards nucleophilic attack by the strong electron-withdrawing effects of the aldehyde group (-CHO) and the two chlorine atoms. The C4 (para) position is significantly more activated than the C2 (ortho) position due to resonance stabilization of the Meisenheimer complex intermediate. This makes the C4 chlorine the preferred leaving group for substitution by the incoming fluoride nucleophile.

Key Reagents and Mechanistic Rationale

A successful Halex reaction requires a carefully selected set of reagents to overcome the challenges of fluoride's low nucleophilicity in protic solvents and the high temperatures often required.

-

Starting Material: 2,4-Dichlorobenzaldehyde.

-

Fluorinating Agent: Anhydrous, spray-dried potassium fluoride (KF). It is imperative to use the anhydrous form, as any residual water can hydrolyze the benzaldehyde or compete as a nucleophile, leading to unwanted byproducts.

-

Catalyst System: A dual system comprising a phase-transfer catalyst and a fluoride activator is essential for high yield.

-

Tetraphenylphosphonium Bromide: This quaternary phosphonium salt acts as a phase-transfer catalyst, facilitating the transport of fluoride anions from the solid KF surface into the organic reaction phase where the substrate is located.

-

18-Crown-6: This crown ether strongly chelates the potassium cation (K⁺). This sequestration liberates a "naked" fluoride anion (F⁻), which is a significantly more potent and reactive nucleophile than its solvated counterpart, thereby accelerating the rate of substitution.[6][7]

-

Experimental Protocol: Synthesis from 2,4-Dichlorobenzaldehyde

This protocol is adapted from established methodologies for fluorination of chlorinated benzaldehydes.[6][7]

-

Reactor Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. Ensure all glassware is oven-dried to remove moisture.

-

Charging Reagents: Under a nitrogen atmosphere, charge the flask with 2,4-dichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (3.0 eq), tetraphenylphosphonium bromide (0.15 eq), and 18-crown-6 (0.2 eq).

-

Reaction Execution: Immerse the flask in an oil bath and heat the mixture to 230 °C with vigorous stirring. The high temperature is necessary to drive the substitution on the deactivated aromatic ring.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) by periodically sampling the reaction mixture. The reaction is typically complete within 5-7 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the solidified mixture with dichloromethane (DCM).

-

Purification: Filter the mixture to remove unreacted KF and other inorganic salts. The DCM is then removed from the filtrate by rotary evaporation. The resulting crude product is purified by vacuum distillation (at approx. 50 mmHg) to yield this compound as a white solid.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis process, from reagent charging to final product isolation.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several high-value research areas.

-

Pharmaceutical Synthesis: This compound is a key intermediate in the development of novel pharmaceutical agents, particularly in oncology and anti-inflammatory research.[2] The aldehyde group provides a versatile handle for constructing larger molecules through reactions like Knoevenagel condensation, Wittig reactions, and reductive amination. The fluorine atom is a bioisostere of a hydrogen atom but with significantly different electronic properties; its incorporation into drug candidates can enhance metabolic stability, binding affinity to target proteins, and membrane permeability.[8]

-

Materials Science: In materials science, this compound is used to synthesize advanced polymers and coatings.[2] Its incorporation into polymer backbones can enhance thermal stability and chemical resistance due to the strength of the carbon-fluorine bond.

-

Fluorescent Probes: The fluorinated aromatic core of the molecule makes it a suitable scaffold for developing fluorescent probes for biological imaging applications, allowing researchers to visualize cellular processes.[2]

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage of this compound are essential for laboratory safety.

| Hazard Class | Statement |

| GHS Pictogram | GHS07: Exclamation mark |

| Signal Word | Warning[1] |

| Hazard Statements | H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.[9] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] For long-term stability and to prevent slow oxidation of the aldehyde, it is recommended to store the compound under an inert atmosphere of nitrogen or argon.[3][9]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in its distinct pattern of halogen substitution and its reactive aldehyde functionality. Its role as a precursor in the synthesis of pharmaceuticals and advanced materials is well-established. A thorough understanding of its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers and drug development professionals to effectively and safely leverage this versatile compound to drive innovation in their respective fields.

References

- 1. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 84194-36-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 2-Chloro-4-fluorobenzaldehyde in Various Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluorobenzaldehyde (CAS No. 84194-36-5).[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical and practical aspects of solubility, offering both compiled data and detailed experimental protocols for in-house determination.

Introduction to this compound: A Versatile Intermediate

This compound is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[3] Its chemical structure, featuring an aldehyde group, a chlorine atom, and a fluorine atom on the benzene ring, imparts unique reactivity and makes it a valuable building block in organic synthesis.[3] Understanding its solubility in various solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Key Physicochemical Properties:

A solid understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClFO | [1][3][4] |

| Molecular Weight | 158.56 g/mol | [1][3][4] |

| CAS Number | 84194-36-5 | [1][2][3][4][5] |

| Melting Point | 60 - 63 °C | [3][5] |

| Boiling Point | 118 - 120 °C at 50 mmHg | [5] |

| Appearance | White to almost white powder/crystal | [3] |

Theoretical Framework of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The polarity of both the solute (this compound) and the solvent is the primary determinant of their mutual solubility. The presence of the polar aldehyde group and the electronegative halogen atoms in this compound suggests a degree of polarity. However, the aromatic ring contributes to its nonpolar character. Therefore, its solubility will be a balance of these competing factors.

Factors Influencing Solubility:

-

Solvent Polarity: A solvent's polarity, often quantified by its dielectric constant, will significantly impact its ability to dissolve this compound.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the aldehyde group of the solute.

-

Crystalline Structure: The lattice energy of the solid this compound will need to be overcome by the solvation energy for dissolution to occur.

Solubility Profile of this compound

Qualitative Solubility Observations:

Based on the solubility of structurally similar compounds, the following qualitative solubility profile can be anticipated:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble | The hydroxyl group of these solvents can interact with the polar aldehyde group of the solute. The solubility of the related 2-chloro-6-fluorobenzaldehyde in methanol and ethanol supports this. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble | These solvents possess a significant dipole moment capable of solvating the polar regions of the molecule. The related 2-chloro-4-fluorotoluene is soluble in acetone. |

| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar solvents. |

| Aqueous | Water | Poorly Soluble | The nonpolar aromatic ring and the lack of extensive hydrogen bonding with water suggest low aqueous solubility. The related 2-chloro-4-fluorotoluene is reported to be insoluble in water. |

Predicted Aqueous Solubility:

Computational methods can provide an estimation of water solubility. The predicted log10 of water solubility (in mol/L) for this compound is -2.73 (Crippen Method).[6] This corresponds to a molar solubility of approximately 1.86 x 10⁻³ mol/L, or about 0.295 g/L, confirming its poor solubility in water.

Solubility Data for Structurally Related Compounds:

To provide further context, the table below presents solubility data for compounds with similar structural features.

| Compound | Solvent | Solubility | Reference(s) |

| 2-Chloro-4-fluorotoluene | Water | Insoluble | [7] |

| Ethanol, Acetone, Diethyl Ether | Soluble | [7] | |

| 4-Fluorobenzaldehyde | Water | Limited solubility | [8] |

| Ethanol, Ether | Soluble | [8] | |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | [9] | |

| 2-Chloro-6-fluorobenzaldehyde | Water | Insoluble | [10] |

| Methanol, Ethanol | Soluble | [10] |

This comparative data strongly suggests that this compound will exhibit good solubility in common polar organic solvents and poor solubility in water. For precise quantitative data, experimental determination is essential.

Experimental Determination of Solubility

For applications requiring precise solubility values, direct experimental measurement is indispensable. The following section provides detailed, field-proven protocols for determining the solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Causality Behind Experimental Choices:

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended agitation period ensures that the dissolution process has reached its endpoint, and the subsequent filtration step isolates the saturated solution for accurate concentration analysis. Temperature control is critical as solubility is temperature-dependent.

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: To a series of vials, add a precisely measured volume of the desired solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to rest at the same constant temperature until the excess solid has settled.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filtration: Immediately filter the withdrawn aliquot through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

Analysis: Quantify the concentration of this compound in the filtered, saturated solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy against a standard curve.

-

Calculation: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.

High-Throughput Kinetic Solubility Assay

For early-stage drug discovery and screening purposes, a faster, albeit less precise, kinetic solubility measurement can be employed.

Causality Behind Experimental Choices:

This method relies on the precipitation of the compound from a stock solution (typically in DMSO) when diluted into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions, which can be sufficient for initial screening.

Experimental Workflow Diagram:

Caption: Workflow for the High-Throughput Kinetic Solubility Assay.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the stock solution into the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Allow the plate to incubate at a controlled temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Precipitation Detection: Analyze the samples for the presence of precipitate. This can be done visually, by measuring turbidity (nephelometry), or by filtering the samples and analyzing the filtrate concentration.

-

Solubility Determination: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

Safety and Handling

This compound is classified as a hazardous substance.[4] It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or with large quantities.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[11]

Conclusion

This technical guide has provided a thorough examination of the solubility characteristics of this compound. While quantitative data in the literature is sparse, a strong qualitative understanding of its solubility in various solvent classes has been established based on its chemical structure and data from analogous compounds. The provided experimental protocols for both equilibrium and kinetic solubility determination empower researchers to generate the precise data required for their specific applications. Adherence to strict safety protocols is mandatory when handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 84194-36-5 [sigmaaldrich.com]

- 6. chemeo.com [chemeo.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. CAS 459-57-4: 4-Fluorobenzaldehyde | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

Safety, handling, and storage recommendations for 2-Chloro-4-fluorobenzaldehyde.

An In-Depth Technical Guide to the Safe Handling, Storage, and Use of 2-Chloro-4-fluorobenzaldehyde

Authored by: Gemini, Senior Application Scientist

This guide provides comprehensive safety protocols and handling recommendations for this compound (CAS No. 84194-36-5), a versatile halogen-substituted benzaldehyde. It is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules[1][2]. The unique reactivity imparted by its chlorine and fluorine substituents makes it a valuable building block, but also necessitates a thorough understanding of its hazard profile and a disciplined approach to its handling and storage[1][2].

This document moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide a deeper, field-proven perspective, explaining the causality behind each recommendation to foster a culture of intrinsic safety and scientific integrity in the laboratory.

Compound Profile and Hazard Identification

This compound is a white to off-white crystalline solid.[1] Understanding its fundamental properties is the first step in a robust risk assessment.

Physicochemical Properties

A summary of key quantitative data provides an at-a-glance reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 84194-36-5 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₄ClFO | [1][3][5][6] |

| Molecular Weight | 158.56 g/mol | [1][3][4][5][6] |

| Appearance | White to almost white powder/crystal | [1][8] |

| Melting Point | 60-63 °C | [1][4] |

| Boiling Point | 118-120 °C (at 50 mmHg) | [4] |

| Sensitivity | Air sensitive | [8] |

GHS Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4][9]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem, Sigma-Aldrich[3][4][9]

The causality behind these classifications lies in the chemical's reactivity. The aldehyde functional group and halogen substituents can interact with biological macromolecules in the skin, eyes, and mucous membranes of the respiratory tract, leading to an inflammatory response and irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls are the primary line of defense, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound solid should be performed in a well-ventilated area.[10] For weighing and transferring operations where dust may be generated, a certified chemical fume hood is mandatory. This is not merely a suggestion; it is a critical control to prevent inhalation of irritating dust particles that can cause respiratory tract irritation.[3][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[10] Their proximity is a key factor in mitigating injury in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

| Protection Type | Specification | Rationale and Field Insight |

| Eye/Face Protection | Chemical safety goggles or a full-face shield. Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[10][11] | Standard safety glasses are insufficient. The crystalline nature of the compound means particles can easily become airborne and bypass the seal of standard glasses. Goggles provide a necessary seal. A face shield should be used in addition to goggles when there is a significant risk of splashing or dust generation. |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Always check the manufacturer's glove compatibility chart. Gloves should be inspected for defects before each use and disposed of after handling the chemical or upon signs of contamination.[12] Do not wear contaminated gloves outside of the immediate work area. |

| Skin/Body Protection | A standard laboratory coat is required. For larger quantities or tasks with a higher risk of dust generation, consider a chemically resistant apron. | The goal is to prevent the compound from settling on personal clothing, which could lead to prolonged and unnoticed skin contact.[13] |

| Respiratory Protection | Generally not required when using adequate engineering controls (i.e., a fume hood).[10][11] If a fume hood is not available or during a large-scale spill clean-up, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is necessary.[4] | Relying on respiratory protection indicates a failure or inadequacy of engineering controls. Its use should be exceptional, not routine. The choice of an N95 filter is based on the particulate (dust) nature of the hazard. |

Safe Handling and Experimental Protocols

Adherence to methodical protocols is essential for both safety and experimental reproducibility.

General Handling Practices

-

Avoid Contact: Do not get the compound in eyes, on skin, or on clothing.[11]

-

Avoid Inhalation: Avoid breathing dust.[10] All transfers should be done in a way that minimizes dust creation.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10][11] Do not eat, drink, or smoke in the work area.[11]

-

Inert Atmosphere: The compound is noted as being air-sensitive.[8] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[10]

Protocol: Safely Weighing and Dispensing Solid this compound

This protocol is designed as a self-validating system to minimize exposure.

-

Preparation:

-

Verify the chemical fume hood is functioning correctly.

-

Don all required PPE as determined by your risk assessment (goggles, lab coat, nitrile gloves).

-

Place a weigh boat, spatula, and the chemical container inside the fume hood.

-

Tare the balance with the weigh boat.

-

-

Dispensing:

-

Slowly open the container inside the fume hood to avoid creating airborne dust.

-

Use the spatula to carefully transfer the desired amount of solid to the weigh boat. Avoid scooping in a manner that creates dust clouds. Gentle tapping is preferable to aggressive scooping.

-

Securely close the primary container immediately after dispensing.

-

-

Cleanup:

-

Carefully wipe the spatula with a disposable wipe dampened with an appropriate solvent (e.g., isopropanol) inside the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

-

If any solid was spilled on the balance or fume hood surface, gently wipe it up with a damp cloth or paper towel, ensuring not to create dust. Dispose of the cleaning materials as hazardous waste.

-

-

Final Steps:

-

Remove gloves using the proper technique and dispose of them in the designated waste.

-

Wash hands thoroughly with soap and water.

-

Emergency Procedures

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The immediate response to an exposure is critical to minimizing harm. Always seek medical attention after providing initial first aid.[10]

| Exposure Route | First Aid Protocol | Causality/Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[10][11] | The goal is immediate and thorough dilution and removal of the irritant. Holding the eyelids open is crucial to ensure water reaches all surfaces of the eye and eyelid. |

| Skin Contact | Take off contaminated clothing and shoes immediately. Wash off immediately with plenty of soap and water for at least 15 minutes.[10][14] | Prompt removal of the chemical and contaminated clothing is necessary to stop the irritation and prevent further absorption.[15] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[10][14] | This removes the individual from the contaminated atmosphere. Artificial respiration provides necessary oxygen if the person's breathing has stopped. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[11][16] | Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage. Drinking water helps to dilute the substance in the stomach. |

Accidental Release Measures (Spill Management)

A calm and methodical response to a spill is essential.

-

Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess & Secure: Assess the size of the spill. For a major spill, evacuate the lab and contact your institution's emergency response team. For a minor spill, proceed only if you are trained and have the correct equipment. Remove all sources of ignition.[11][16]

-

PPE: Don appropriate PPE, including respiratory protection if necessary.

-

Contain & Clean: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[11]

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[10]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

Storage Conditions

-

Location: Store in a dry, cool, and well-ventilated place.[10][11]

-

Container: Keep containers tightly closed.[10][11] The compound is air-sensitive, so a tight seal is critical to prevent degradation.[8] For long-term stability, storing under a nitrogen atmosphere is recommended.[5][10]

-

Temperature: Some suppliers recommend refrigerated storage at 2-8 °C.[1] Always follow the specific storage instructions on the manufacturer's label.

Incompatible Materials

To prevent dangerous reactions, segregate this compound from the following:

Contact with these substances can lead to vigorous, exothermic reactions, potentially causing a fire or explosion and releasing hazardous decomposition products.

Disposal Considerations

All waste containing this chemical must be treated as hazardous.

-

Classification: Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[10][13]

-

Procedure: Dispose of contents and containers at an approved waste disposal plant.[10][11] Do not empty into drains or release into the environment.[10][11]

-

Containers: Empty containers retain product residue and can be dangerous.[11] They should be treated as hazardous waste and not be repurposed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 84194-36-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 84194-36-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. chemical-label.com [chemical-label.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzaldehyde: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 2-Chloro-4-fluorobenzaldehyde, a pivotal chemical intermediate. We will move beyond a simple recitation of facts to deliver a narrative grounded in mechanistic causality and practical application, designed for researchers, chemists, and professionals in drug development. Our focus is on the "why"—the underlying principles that make this molecule a versatile and valuable tool in modern synthesis.

Executive Summary: The Strategic Importance of a Halogenated Aldehyde

This compound (CAS No. 84194-36-5) is more than just a substituted aromatic aldehyde; it is a carefully orchestrated arrangement of functional groups that offers enhanced reactivity and synthetic versatility.[1][2] The presence of both chlorine and fluorine atoms on the benzene ring, coupled with the electrophilic aldehyde, creates a unique electronic environment. This structure is leveraged by synthetic chemists to build complex molecules, making it an indispensable starting material in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] Its distinct electronic properties facilitate selective reactions, making it an ideal building block for creating diverse and complex chemical structures.[1] This guide will dissect its properties, synthesis, core reactions, and applications, providing a holistic understanding of its role in chemical innovation.

Core Physicochemical Properties

A foundational understanding begins with the molecule's fundamental properties. These quantitative data points govern its behavior in both storage and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 84194-36-5 | [3][4] |

| Molecular Formula | C₇H₄ClFO | [1][2][3] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 60-63 °C | [1][4] |

| Boiling Point | 118-120 °C at 50 mmHg | [4] |

| IUPAC Name | This compound | [3] |

Synthesis: The Halogen Exchange (Halex) Reaction

The most industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) process. This method is favored for its efficiency and the relative availability of its precursors.

Causality Behind the Method: The synthesis starts with 2,4-dichlorobenzaldehyde. The goal is to selectively replace one chlorine atom with a fluorine atom. The C-Cl bond at the 4-position is more susceptible to nucleophilic attack by the fluoride ion than the C-Cl bond at the 2-position. This is due to the strong electron-withdrawing effect of the aldehyde group, which activates the para position for nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.

The reaction requires a fluoride source, typically spray-dried potassium fluoride (KF), and a phase-transfer catalyst in a high-boiling aprotic solvent.[6][7]

-

Why Spray-Dried KF? Standard potassium fluoride has low solubility and reactivity. The spray-drying process creates a high-surface-area, anhydrous form of KF, which significantly enhances its nucleophilic potential.

-

The Role of the Phase-Transfer Catalyst: Catalysts like tetraphenylphosphonium bromide or crown ethers (e.g., 18-crown-6) are crucial.[6][7] They form a complex with the potassium ion, allowing the "naked" and highly reactive fluoride anion to be transported into the organic phase where it can react with the dichlorobenzaldehyde.

Detailed Experimental Protocol: Synthesis via Halex Reaction

This protocol is a representative example based on established principles for fluorination of aryl chlorides.[6][7][8]

Materials:

-

2,4-Dichlorobenzaldehyde (1.0 eq)

-

Spray-dried Potassium Fluoride (2.5 eq)

-

Tetraphenylphosphonium bromide (0.1 eq)

-

Dimethyl sulfoxide (DMSO) or Sulfolane

-

Toluene

-

Deionized water

Procedure:

-

Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the potassium fluoride.

-

Charging the Reactor: Under a nitrogen atmosphere, charge the flask with 2,4-dichlorobenzaldehyde, spray-dried potassium fluoride, and tetraphenylphosphonium bromide.

-

Solvent Addition: Add the high-boiling solvent (e.g., DMSO).

-

Reaction: Heat the mixture to 190-230 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the C-Cl bond cleavage. Monitor the reaction's progress by gas chromatography (GC) until the starting material is consumed (typically 5-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with toluene and filter to remove inorganic salts.

-

Purification: Wash the organic filtrate with water to remove the DMSO. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a white solid.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by its aldehyde group, which serves as a powerful electrophilic site. The halogen substituents further modulate the reactivity of the entire molecule.

Key Reaction: The Knoevenagel Condensation

A cornerstone reaction for this molecule is the Knoevenagel condensation, a classic method for forming carbon-carbon bonds. It involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base.

Mechanistic Rationale: The base (e.g., piperidine) deprotonates the active methylene compound to generate a stabilized carbanion (a nucleophile). This carbanion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate subsequently eliminates a molecule of water to form a new C=C double bond, typically yielding a substituted styrene derivative.

Caption: Mechanism of the Knoevenagel Condensation.

Other Important Transformations

-

Schiff Base Formation: Reacts readily with primary amines to form imines (Schiff bases), which are crucial intermediates for synthesizing nitrogen-containing heterocyclic compounds.[9][10]

-

Wittig Reaction: Can be converted to substituted styrenes via reaction with phosphorus ylides, providing a powerful tool for alkene synthesis.[9][10]

-

Reductive Amination: The aldehyde can be converted into an amine through reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (2-chloro-4-fluorobenzoic acid), another valuable synthetic intermediate.

Applications in Research and Industry

The utility of this compound stems from its role as a high-value starting material. The products derived from it are found in multiple high-stakes industries.

Pharmaceutical Synthesis

This is the most significant area of application. The molecule is a key building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including anti-inflammatory and anti-cancer agents.[1][11]

The Rationale for its Use in Drug Discovery:

-

Scaffold Introduction: It provides a robust aromatic scaffold onto which further complexity can be built.

-

Bioisosteric Replacement: The fluorine atom is often used to improve metabolic stability, binding affinity, and lipophilicity of drug candidates.[12]

-

Synthetic Handle: The chlorine atom can be replaced in later steps using cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups, allowing for rapid library synthesis and lead optimization.

Caption: General workflow from starting material to API.

Materials Science and Agrochemicals

Beyond medicine, this compound is used in the development of specialty materials.[1] Its incorporation into polymer backbones can enhance thermal stability and chemical resistance. In agrochemicals, it serves as a precursor for the synthesis of potent herbicides and fungicides.[1]

Spectroscopic Profile

Characterization of this compound is straightforward using standard spectroscopic techniques.

-

¹H NMR: The spectrum in CDCl₃ will show a characteristic aldehyde proton signal (singlet) downfield (~10.3 ppm). The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.[13]

-

¹⁹F NMR: A single resonance will be observed, with coupling to adjacent aromatic protons.[14]

-

IR Spectroscopy: A strong carbonyl (C=O) stretch will be prominent around 1700 cm⁻¹. C-Cl and C-F stretching bands will also be present in the fingerprint region.[15]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 158, along with a characteristic M+2 peak at m/z 160 with approximately one-third the intensity, confirming the presence of a single chlorine atom.[16]

Safety and Handling

Proper handling is critical due to the compound's irritant properties.

| Hazard Classification | GHS Pictogram | Code(s) | Description |

| Skin Irritation | Warning | H315 | Causes skin irritation |

| Eye Irritation | Warning | H319 | Causes serious eye irritation |

| Respiratory Irritation | Warning | H335 | May cause respiratory irritation |

(Data sourced from[3])

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. For weighing or transferring powder, a dust mask (e.g., N95) is recommended.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[1][17] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[17][18]

Conclusion

This compound is a prime example of a molecular workhorse in modern organic synthesis. Its value lies not just in its structure, but in the predictable and versatile reactivity endowed by its specific arrangement of functional groups. For researchers and developers, a deep understanding of its properties, synthetic routes, and reaction mechanisms is essential for unlocking its full potential in creating the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-4-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 84194-36-5 | TCI EUROPE N.V. [tcichemicals.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ojs.wiserpub.com [ojs.wiserpub.com]

- 11. chemimpex.com [chemimpex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound [webbook.nist.gov]

- 17. fishersci.com [fishersci.com]

- 18. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzaldehyde: Properties, Synthesis, and Applications

Abstract: 2-Chloro-4-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of a wide array of complex organic molecules. Its unique electronic properties, imparted by the ortho-chloro and para-fluoro substituents, offer distinct reactivity that is highly valued in the pharmaceutical, agrochemical, and materials science sectors. This guide provides an in-depth analysis of its core chemical characteristics, spectroscopic signature, common synthetic and purification protocols, key chemical reactions, and principal applications. The content herein is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this versatile chemical building block.

Core Physicochemical and Identification Data

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1] The strategic placement of a chlorine atom ortho to the aldehyde and a fluorine atom para to it creates a unique electronic environment that governs its physical properties and chemical reactivity.

A summary of its fundamental properties is provided in Table 1 for quick reference.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84194-36-5 | [2][3] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 60-63 °C | [1][3] |

| Boiling Point | 118-120 °C at 50 mmHg | [3] |

| Purity (Typical) | ≥97% (GC) | [1][4] |

| InChI Key | KMQWNQKESAHDKD-UHFFFAOYSA-N | [3] |

| SMILES | O=Cc1c(Cl)cc(F)cc1 | [3] |

Spectroscopic Signature for Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the proton spectrum is characteristic. The aldehyde proton (-CHO) will appear as a singlet far downfield, typically around 10.3 ppm, due to the deshielding effect of the carbonyl group. The three aromatic protons will appear as complex multiplets in the aromatic region (approx. 7.2-7.9 ppm), with their specific shifts and coupling patterns influenced by the adjacent halogen substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the aldehyde is the most downfield, typically appearing around 188 ppm. The aromatic carbons will have signals in the 115-165 ppm range. The carbon attached to the fluorine will show a large one-bond coupling constant (¹J C-F), a definitive indicator of its presence.

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A strong, sharp absorption band will be observed in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde. C-H stretching of the aldehyde proton appears as a pair of bands near 2850 and 2750 cm⁻¹. Aromatic C=C stretching bands will be visible in the 1400-1600 cm⁻¹ region, and C-F and C-Cl stretching vibrations will appear in the fingerprint region (typically 1000-1300 cm⁻¹ and 600-800 cm⁻¹ respectively).[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z 158.[5] A characteristic isotopic pattern (M+2) at m/z 160, with an intensity of approximately one-third of the M⁺ peak, will be present, confirming the presence of a single chlorine atom.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Aldehyde Proton (δ) | ~10.3 ppm (s) |

| Aromatic Protons (δ) | ~7.2 - 7.9 ppm (m) | |

| IR | C=O Stretch (ν) | 1690 - 1715 cm⁻¹ |

| Aldehyde C-H Stretch (ν) | ~2850, ~2750 cm⁻¹ | |

| Mass Spec | Molecular Ion (m/z) | 158 (M⁺), 160 (M⁺+2) |

Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved through a halogen exchange reaction or by oxidation of the corresponding benzyl alcohol or toluene precursor. A representative synthetic approach is the nucleophilic aromatic substitution (Halex reaction) on a more readily available dichlorobenzaldehyde.

Diagram: Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: Halogen Exchange Fluorination

Causality: This protocol leverages the higher reactivity of the chlorine atom at the 4-position (para to the aldehyde) towards nucleophilic substitution compared to the chlorine at the 2-position. A phase-transfer catalyst is essential to facilitate the transport of the fluoride anion from the solid potassium fluoride into the organic phase where the reaction occurs.[6]

-

Preparation: To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,4-dichlorobenzaldehyde (1 equiv.), spray-dried potassium fluoride (2-3 equiv.), and a phase-transfer catalyst such as tetraphenylphosphonium bromide (0.1 equiv.).[6][7]

-

Reaction: Add a high-boiling aprotic solvent (e.g., sulfolane or dimethyl sulfoxide). Heat the mixture under a nitrogen atmosphere to 190-230°C for several hours.[6]

-

Monitoring (Self-Validation): The reaction progress must be monitored. Periodically, a small aliquot of the reaction mixture can be withdrawn, diluted with a suitable solvent (e.g., dichloromethane), and analyzed by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the ratio of starting material to product. The reaction is deemed complete when the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like toluene or dichloromethane and water. Filter the mixture to remove insoluble inorganic salts. Separate the organic layer, wash it with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

-

Confirmation: The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2 and by melting point analysis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two features: the aldehyde functional group and the substituted aromatic ring.

-

Aldehyde Group Reactions: The carbonyl group is electrophilic and readily undergoes nucleophilic addition reactions. This includes:

-

Oxidation: Can be easily oxidized to the corresponding 2-chloro-4-fluorobenzoic acid using agents like potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: Can be reduced to 2-chloro-4-fluorobenzyl alcohol using mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: Reacts with amines to form Schiff bases (imines) and with active methylene compounds in Knoevenagel or Aldol-type condensations.[8]

-

-

Aromatic Ring Reactivity: The electron-withdrawing nature of the aldehyde, chloro, and fluoro groups deactivates the ring towards electrophilic aromatic substitution. However, the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr) with strong nucleophiles under forcing conditions.

Diagram: Key Reaction Pathways

Caption: Principal reactions of the aldehyde functional group.

Applications in Research and Industry

This compound is not typically an end-product but rather a critical intermediate. Its value lies in its ability to introduce a specific halogenated phenyl moiety into larger, more complex molecules.[1]

-

Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is found in precursors to anti-cancer, anti-inflammatory, and antimicrobial agents.[1][9][10] The presence of halogens can enhance drug efficacy, metabolic stability, and binding affinity.

-

Agrochemicals: The compound is used to synthesize herbicides and pesticides.[1][9] The specific halogenation pattern is often crucial for the biological activity of these crop protection agents.

-

Materials Science: It is utilized in the development of specialty polymers, resins, and dyes.[1][9] Incorporation of this moiety can improve thermal stability and chemical resistance of materials.

Safety, Handling, and Analytical Control

Safety and Hazard Information

This compound is classified as an irritant.[2][11]

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid breathing dust.[12]

Handling and Storage Protocol

-

Receiving: Upon receipt, inspect the container for damage. Log the material into the chemical inventory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][12] Recommended storage temperature is often 2-8°C to ensure long-term stability.[1]

-

Dispensing: Weigh out the required amount in a fume hood. Clean any spills promptly.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.[12]

Protocol: Purity Analysis by Gas Chromatography (GC)

Trustworthiness: This protocol provides a reliable method to validate the purity of the material, which is critical for its use in GMP (Good Manufacturing Practice) synthesis where impurity profiles must be tightly controlled.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent (e.g., HPLC-grade acetone or dichloromethane) in a volumetric flask.

-

Instrument Setup:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS).

-

Injector: Set to 250°C.

-

Detector (FID): Set to 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/minute to 250°C and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage. The identity of the peak can be confirmed by comparing its retention time to that of a certified reference standard.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the precise arrangement of its functional groups and halogen substituents. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and handling requirements is essential for its safe and effective use in the laboratory and in industrial manufacturing. Its continued application in the synthesis of high-value molecules in pharmaceuticals and agrochemicals underscores its significance in modern organic chemistry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClFO | CID 145024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 84194-36-5 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [webbook.nist.gov]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. prepchem.com [prepchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Chlorobenzaldehyde Dealer and Distributor | 4-Chlorobenzaldehyde Supplier | 4-Chlorobenzaldehyde Stockist | 4-Chlorobenzaldehyde Importers [multichemindia.com]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

Initial discovery and history of 2-Chloro-4-fluorobenzaldehyde.

An In-Depth Technical Guide to the Synthetic Origins of 2-Chloro-4-fluorobenzaldehyde

Introduction: The Emergence of a Key Synthetic Building Block

This compound (CAS No. 84194-36-5) is a halogen-substituted aromatic aldehyde that has become an indispensable intermediate in the synthesis of complex organic molecules. Its importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the unique electronic properties conferred by its chlorine and fluorine substituents are leveraged to create novel, biologically active compounds.[1] The strategic placement of the electron-withdrawing halogen atoms on the benzaldehyde ring enhances its reactivity and provides specific steric and electronic profiles crucial for molecular recognition in drug-target interactions. This guide provides a detailed exploration of the initial synthesis and historical development of this versatile chemical, offering insights for researchers, scientists, and drug development professionals.

Chapter 1: The Genesis of Synthesis - Two Foundational Pathways

While a single, definitive "discovery" paper for this compound is not readily apparent in publicly accessible records, its history is intrinsically linked to the development of two robust and scalable synthetic strategies for fluorinated aromatics that gained prominence in the latter half of the 20th century. The compound's emergence can be understood not as a singular event, but as the logical outcome of the maturation of these industrial processes.

The two primary routes that define its synthetic history are:

-

Side-Chain Chlorination and Subsequent Hydrolysis: This classic approach involves the transformation of a readily available toluene precursor.

-

Nucleophilic Aromatic Substitution (Halogen Exchange): This method focuses on the direct displacement of a chlorine atom from a dichlorinated precursor using a fluoride source.

This guide will detail both pathways, presenting them as parallel developments that offered distinct advantages and challenges.

Chapter 2: The Toluene Oxidation Route

One of the most logical and historically significant pathways to this compound begins with 2-chloro-4-fluorotoluene. This method leverages the relative ease of halogenating the methyl group (a benzylic position) compared to the aromatic ring itself, followed by hydrolysis to the aldehyde.

Causality and Experimental Rationale

The choice of 2-chloro-4-fluorotoluene as a starting material is strategic. Toluene derivatives are often abundant and cost-effective feedstocks. The core of this process relies on the free-radical halogenation of the methyl group to form a benzal chloride intermediate. This intermediate is then hydrolyzed to the desired benzaldehyde. A modern iteration of this process is described in Chinese patent CN111848406B, which outlines a multi-step synthesis that includes the hydrolysis of a dihalogenated intermediate in a sulfuric acid system.[2]

Workflow Diagram: Toluene Oxidation Pathway

The following diagram illustrates the logical flow of this synthetic approach.

Caption: Workflow for the synthesis of this compound via the toluene oxidation route.

Representative Experimental Protocol (Conceptual)

This protocol is a generalized representation based on established chemical principles, as specific early-stage industrial protocols are often proprietary.

-

Chlorination: To a reaction vessel charged with 2-chloro-4-fluorotoluene, initiate a flow of chlorine gas under UV irradiation. The reaction temperature is maintained to favor side-chain chlorination over aromatic ring chlorination. The reaction is monitored by gas chromatography (GC) until the desired conversion to 2-chloro-4-fluorobenzal chloride is achieved.

-

Hydrolysis: The crude benzal chloride intermediate is slowly added to a solution of concentrated sulfuric acid and water at an elevated temperature (e.g., 125°C, as conceptually described in related syntheses).[2] The mixture is stirred vigorously for several hours to ensure complete hydrolysis.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully poured onto ice. The precipitated crude product is collected by filtration. The solid is then washed, dissolved in a suitable organic solvent like diethyl ether, dried over anhydrous sodium sulfate, and filtered.[2] The solvent is removed under reduced pressure.

-

Final Purification: The resulting crude aldehyde is purified by vacuum distillation to yield this compound as a crystalline solid.

Chapter 3: The Halogen Exchange (Halex) Route

The development of efficient halogen-exchange (Halex) reactions provided a powerful and alternative route to fluorinated aromatic compounds. This process is particularly relevant to the history of this compound, as it can be formed as an intermediate or a target product from 2,4-dichlorobenzaldehyde.

Causality and Experimental Rationale

The Halex reaction involves the nucleophilic substitution of a chlorine atom on an activated aromatic ring with a fluoride ion. The reaction is typically carried out at high temperatures using a source of fluoride, such as potassium fluoride (KF), and often requires a phase-transfer catalyst to facilitate the reaction between the inorganic fluoride salt and the organic substrate. Patents from the late 1980s, such as EP 0289942 B1 and US 5,227,531 A, extensively describe this methodology for producing various fluorobenzaldehydes.[3][4] In these processes, 2,4-dichlorobenzaldehyde is reacted with KF, where one of the chlorine atoms is replaced by fluorine. Depending on the reaction conditions, this can yield this compound, 4-chloro-2-fluorobenzaldehyde, or, with more forcing conditions, 2,4-difluorobenzaldehyde.[3][5]

Workflow Diagram: Halogen Exchange (Halex) Pathway

Caption: Generalized workflow for the Halex synthesis of this compound.

Representative Experimental Protocol (Based on EP 0289942 B1)

This protocol is adapted from patent literature describing the synthesis of related fluorobenzaldehydes and illustrates the core principles of the Halex reaction.[3]

-

Reactor Charging: A mixture of 2,4-dichlorobenzaldehyde (1 mol), spray-dried potassium fluoride (2.6 mol), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide) is charged into a high-temperature reactor equipped with a mechanical stirrer and a nitrogen atmosphere. A high-boiling aprotic solvent like sulfolane may be used.[4]

-

Reaction: The mixture is heated to 210-215°C and stirred vigorously for a specified period (e.g., 10-15 hours).[4] The reaction progress is monitored by GC to observe the consumption of the starting material and the formation of the mono-fluorinated and di-fluorinated products.

-

Work-up: After cooling, the inorganic salts (KCl and excess KF) are removed by filtration under an inert atmosphere.[4]

-

Purification: The filtrate, containing the product dissolved in the solvent, is subjected to fractional distillation under reduced pressure to separate the isomeric products (this compound and 4-chloro-2-fluorobenzaldehyde) from unreacted starting material and the di-fluorinated by-product.[4]

Chapter 4: Comparison of Synthetic Routes and Characterization

Both the toluene oxidation and Halex routes offer viable pathways to this compound, each with distinct advantages. The choice of method on an industrial scale often depends on the relative cost of starting materials, throughput requirements, and waste management considerations.

| Parameter | Toluene Oxidation Route | Halogen Exchange (Halex) Route |

| Primary Starting Material | 2-Chloro-4-fluorotoluene | 2,4-Dichlorobenzaldehyde |

| Key Transformation | Free-radical side-chain chlorination followed by hydrolysis | Nucleophilic aromatic substitution (SNAr) |

| Typical Reagents | Cl₂, H₂O, H₂SO₄ | KF, Phase-Transfer Catalyst, Aprotic Solvent |

| Key Advantage | Often utilizes cheaper, more abundant toluene feedstocks. | Direct, single-step conversion from an aldehyde precursor. |

| Potential Challenge | Multi-step process; potential for ring chlorination by-products. | High temperatures required; potential for isomeric mixtures and di-substituted by-products. |

Physicochemical Properties and Characterization:

Regardless of the synthetic route, the final product is characterized by its physical and spectral properties.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 60-63 °C

-

Boiling Point: 118-120 °C at 50 mmHg

Initial characterization would have relied on these physical constants, along with elemental analysis. Modern batches are routinely validated using techniques like Gas Chromatography (GC) for purity and NMR and IR spectroscopy for structural confirmation.

Conclusion

The history of this compound is a story of industrial chemical innovation rather than a single moment of discovery. Its synthesis was perfected through the application and refinement of robust, scalable reaction pathways, primarily the oxidation of substituted toluenes and the halogen-exchange reaction on dichlorinated precursors. The detailed protocols and strategic considerations behind these methods, developed and patented in the late 20th century, paved the way for this compound to become a vital and widely accessible building block for the creation of advanced materials, agrochemicals, and life-saving pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN111848406B - Preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 5. US4845304A - Process for producing fluorobenzaldehydes - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. chemscene.com [chemscene.com]

Methodological & Application

Application Notes & Protocols: Leveraging 2-Chloro-4-fluorobenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Introduction: The Strategic Advantage of 2-Chloro-4-fluorobenzaldehyde

This compound is a highly versatile aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its value in synthetic chemistry is derived from its unique trifunctional structure: a reactive aldehyde group, a chlorine atom, and a fluorine atom strategically positioned on the benzene ring. The distinct electronic properties conferred by the halogen substituents—both being electron-withdrawing—enhance the reactivity of the aldehyde and the aromatic ring, making it an ideal building block for diverse chemical transformations.[1]